Physicochemical Properties and Reactivity Profile of 2-Pyridinol, 4-amino-, 1-oxide: A Technical Guide for Drug Development
Physicochemical Properties and Reactivity Profile of 2-Pyridinol, 4-amino-, 1-oxide: A Technical Guide for Drug Development
Executive Summary
In the landscape of fragment-based drug discovery (FBDD) and metalloenzyme inhibitor design, highly functionalized heterocyclic scaffolds are of paramount importance. 2-Pyridinol, 4-amino-, 1-oxide (CAS: 13602-69-2) is a specialized pyridine derivative that integrates an N-oxide, a hydroxyl group, and an amino group into a single compact ring system[1]. This unique triad of functional groups creates a complex, push-pull electronic architecture that drives its tautomeric behavior and its utility as a privileged bidentate ligand. This whitepaper provides an in-depth analysis of its physicochemical properties, structural dynamics, and self-validating experimental protocols for its characterization.
Structural Identity and Electronic Architecture
The nomenclature of 2-Pyridinol, 4-amino-, 1-oxide reflects its formal aromatic state; however, the compound exists in a dynamic tautomeric equilibrium with 4-amino-1-hydroxy-2-pyridone . The electronic structure is governed by three competing forces[1]:
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The N-oxide moiety: Acts as an electron-withdrawing group via induction but can donate electron density via resonance.
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The C4-amino group: Serves as a strong electron-donating group (EDG) via resonance, pushing electron density into the ring.
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The C2-hydroxyl/carbonyl group: Participates in intra- and intermolecular hydrogen bonding, strongly influencing the compound's acidity and solid-state packing[1].
Tautomeric equilibrium of CAS 13602-69-2 and its pathway to metal chelation.
Physicochemical Profiling
Understanding the baseline physicochemical metrics is critical for formulation and synthesis. The addition of the C4-amino group fundamentally alters the properties of the base structure (2-Pyridinol-1-oxide) by introducing new hydrogen bond donors and altering the dipole moment[1].
Quantitative Data Summary
| Property | Value | Comparative Baseline (2-Pyridinol-1-oxide) | Implication for Drug Development |
| CAS Registry Number | 13602-69-2[2] | 13161-30-3[3] | Unique identifier for database tracking. |
| Molecular Formula | C5H6N2O2[2] | C5H5NO2[3] | Indicates a highly functionalized low-MW scaffold. |
| Molecular Weight | 126.11 g/mol [2] | 111.10 g/mol [3] | Ideal size for Fragment-Based Drug Discovery (FBDD). |
| Melting Point | > 152 °C (Inferred) | 149-152 °C[3] | Increased thermal stability due to enhanced NH₂ hydrogen bonding network[1]. |
| LogP | < -1.94 (Estimated) | -1.94[3] | Highly hydrophilic; requires prodrug strategies for passive membrane permeability. |
Experimental Protocol: Synthesis and Spectroscopic Validation
To utilize this compound in medicinal chemistry, researchers must confirm its purity and its exact tautomeric state in solution. The following protocol describes the reduction of a nitro-precursor and incorporates a self-validating system to ensure data integrity.
Step-by-Step Methodology
Step 1: Catalytic Hydrogenation (Synthesis)
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Action: Dissolve 4-nitro-2-pyridinol 1-oxide in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at room temperature for 4 hours.
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Causality: Catalytic hydrogenation is selected over chemical reductants (e.g., Iron/Acetic acid) because it selectively reduces the nitro group to an amino group without cleaving the sensitive N-O bond[1].
Step 2: Sample Preparation for NMR
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Action: Lyophilize the purified product and dissolve 5 mg in highly anhydrous DMSO-d6 (stored over molecular sieves).
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Causality: Anhydrous conditions are critical. Traces of water will catalyze rapid proton exchange between the -OH and -NH2 groups, broadening their respective NMR signals and making it impossible to calculate the tautomeric ratio.
Step 3: Self-Validation Control (Spiking)
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Action: Prepare a parallel control tube containing the synthesized product spiked with 1 mg of pure 2-Pyridinol-1-oxide[3].
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Causality (Self-Validating System): This acts as an internal chemical shift reference. If the standard's known aromatic peaks shift unexpectedly in the control tube, it immediately flags solvent degradation, pH anomalies, or paramagnetic impurities (e.g., residual Pd catalyst), thereby invalidating the run and preventing false structural assignments.
Step 4: Spectroscopic Analysis
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Action: Acquire ¹H, ¹³C NMR, and FT-IR spectra. Look for the presence of a strong C=O stretching frequency (~1650 cm⁻¹) in FT-IR to confirm the presence of the pyridone tautomer.
Self-validating experimental workflow for the characterization of CAS 13602-69-2.
Applications in Drug Development
The structural features of 2-Pyridinol, 4-amino-, 1-oxide position it as a highly valuable pharmacophore in two primary domains:
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Metalloenzyme Inhibition: The 1-hydroxy-2-pyridone core is a privileged bidentate ligand. The adjacent oxygen atoms (from the N-oxide/hydroxyl and the carbonyl) form highly stable, five-membered chelate rings with hard Lewis acids such as Fe³⁺, Zn²⁺, and Mg²⁺. The electron-donating C4-amino group increases the electron density on the chelating oxygens, enhancing binding affinity to zinc-dependent enzymes (e.g., Histone Deacetylases) and magnesium-dependent targets (e.g., HIV Integrase)[1].
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Iron Chelation Therapy: Derivatives of hydroxypyridones (such as deferiprone) are clinically used to treat iron overload diseases. The enhanced water solubility imparted by the amino group in 13602-69-2 makes it an excellent starting point for designing next-generation, highly soluble systemic iron chelators[1].
References
- Vulcanchem. "2-Pyridinol,4-amino-,1-oxide(8CI) - 13602-69-2". Vulcanchem Database.
- Chemsrc. "2-Pyridinol-1-oxide | CAS#:13161-30-3". Chemsrc Chemical Properties.
- ChemicalBook. "2-피리디놀,4-아미노-,1-옥사이드(8CI) | 13602-69-2". ChemicalBook Database.
